1-Butylpiperazine dihydrobromide

Catalog No.
S15784014
CAS No.
84473-66-5
M.F
C8H20Br2N2
M. Wt
304.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butylpiperazine dihydrobromide

CAS Number

84473-66-5

Product Name

1-Butylpiperazine dihydrobromide

IUPAC Name

1-butylpiperazine;dihydrobromide

Molecular Formula

C8H20Br2N2

Molecular Weight

304.07 g/mol

InChI

InChI=1S/C8H18N2.2BrH/c1-2-3-6-10-7-4-9-5-8-10;;/h9H,2-8H2,1H3;2*1H

InChI Key

ARUMSSWPTOMPGL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCNCC1.Br.Br

1-Butylpiperazine dihydrobromide is a chemical compound characterized by its piperazine structure, where a butyl group is attached to the nitrogen atom of the piperazine ring. It is commonly used in various chemical and biological applications due to its unique properties. The compound has the molecular formula C8H18Br2N2C_8H_{18}Br_2N_2 and a molecular weight of approximately 292.06 g/mol. As a dihydrobromide salt, it is soluble in water and exhibits basic properties, making it suitable for various synthetic and biological applications.

  • Substitution Reactions: The bromide ions in the compound can be replaced by other nucleophiles, leading to the formation of N-substituted piperazine derivatives.
  • Oxidation and Reduction Reactions: It can be oxidized to form corresponding N-oxides or reduced to yield secondary amines. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
  • Cyclization Reactions: This compound can participate in cyclization reactions, forming more complex heterocyclic structures.

The biological activity of 1-butylpiperazine dihydrobromide is significant in pharmacological studies. It has been investigated for its potential as a ligand for various receptors, including GABA receptors, which play a crucial role in neurotransmission. The modulation of these receptors can influence neuronal activity and has implications for treating neurological disorders. Its derivatives have also shown promise in research related to sigma receptors, which are involved in numerous physiological processes .

1-Butylpiperazine dihydrobromide can be synthesized through a straightforward reaction involving 1-butylpiperazine and hydrobromic acid:

  • Dissolution: Dissolve 1-butylpiperazine in an appropriate solvent such as ethanol or water.
  • Addition of Hydrobromic Acid: Under controlled temperature conditions, add hydrobromic acid to the solution.
  • Stirring: Stir the mixture until the reaction is complete.
  • Solvent Removal: Remove the solvent to obtain the dihydrobromide salt.

This method can be scaled up for industrial production, ensuring high yield and purity through precise control over reaction conditions

1-Butylpiperazine dihydrobromide has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds and heterocycles.
  • Biology: The compound is used in studying biological systems and synthesizing biologically active molecules.
  • Medicine: It is investigated for potential therapeutic properties and as an intermediate in pharmaceutical synthesis.
  • Industry: Utilized in producing specialty chemicals and as a reagent in various industrial processes

    Research on interaction studies involving 1-butylpiperazine dihydrobromide has highlighted its role as a selective ligand for sigma receptors. These studies have shown that modifications to the piperazine structure can significantly affect binding affinity and selectivity, making it a valuable compound for developing new pharmaceuticals targeting these receptors .

Several compounds share structural similarities with 1-butylpiperazine dihydrobromide, including:

  • 1-Methylpiperazine
  • 1-Ethylpiperazine
  • 1-Propylpiperazine
  • 1-Isopropylpiperazine

Comparison

CompoundUnique Features
1-Butylpiperazine dihydrobromideContains a butyl group, offering distinct chemical properties; used extensively in medicinal chemistry.
1-MethylpiperazineSmaller methyl group; often used in similar applications but with different receptor interactions.
1-EthylpiperazineEthyl substitution alters solubility and receptor binding characteristics compared to butyl derivative.
1-PropylpiperazinePropyl group provides intermediate properties between methyl and butyl derivatives.
1-IsopropylpiperazineIsopropyl group introduces steric hindrance affecting biological activity differently compared to linear alkyl groups.

The uniqueness of 1-butylpiperazine dihydrobromide lies in its specific butyl substitution, which imparts distinct chemical and physical properties compared to other piperazine derivatives, making it valuable for particular applications where other derivatives may not be suitable .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

303.99727 g/mol

Monoisotopic Mass

301.99932 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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